1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide
Overview
Description
1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide involves several steps. One common synthetic route includes the reaction of 8-methyl-1,4-dioxaspiro[4.5]decan-2-ylmethanol with guanidine in the presence of hydroiodic acid. The reaction conditions typically involve moderate temperatures and controlled pH to ensure the formation of the desired product. Industrial production methods may involve optimization of these conditions to enhance yield and purity.
Chemical Reactions Analysis
1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the guanidine moiety can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique spirocyclic structure.
Medicine: Research is ongoing to explore its therapeutic potential, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its distinct chemical properties.
Mechanism of Action
The mechanism of action of 1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide involves its interaction with specific molecular targets. The guanidine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The spirocyclic structure may enhance the compound’s binding affinity and specificity, leading to its observed effects .
Comparison with Similar Compounds
1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide can be compared with other similar compounds, such as:
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: This compound shares a similar spirocyclic core but differs in its functional groups and reactivity.
2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides: These compounds also feature the spirocyclic structure but have different substituents, leading to varied chemical properties and applications.
The uniqueness of 1-({8-Methyl-1,4-dioxaspiro[4
Properties
IUPAC Name |
2-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]guanidine;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2.HI/c1-8-2-4-11(5-3-8)15-7-9(16-11)6-14-10(12)13;/h8-9H,2-7H2,1H3,(H4,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXWTWDSAHQXER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)OCC(O2)CN=C(N)N.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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